molecular formula C8H8F2O2 B13194656 3-(Difluoromethyl)-4-methoxyphenol

3-(Difluoromethyl)-4-methoxyphenol

Cat. No.: B13194656
M. Wt: 174.14 g/mol
InChI Key: YJSKLHDHPXYVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-methoxyphenol is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methoxyphenol typically involves the introduction of the difluoromethyl group onto a phenol derivative. One common method is the reaction of 4-methoxyphenol with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene precursors such as chlorodifluoromethane (ClCF₂H) in the presence of a base can facilitate the formation of the difluoromethyl group on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper complexes, can be employed to enhance the efficiency and selectivity of the difluoromethylation reaction . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4-methoxyphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-methoxyphenol is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

3-(difluoromethyl)-4-methoxyphenol

InChI

InChI=1S/C8H8F2O2/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8,11H,1H3

InChI Key

YJSKLHDHPXYVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.